1-(5-Hydroxypyridin-2-yl)ethanone

Medicinal Chemistry Property Prediction Regioisomer Differentiation

1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9), also known as 2-acetyl-5-hydroxypyridine or 6-acetyl-3-pyridinol, is a disubstituted pyridine building block (C₇H₇NO₂, MW 137.14 g/mol). It features a hydroxyl group at the 5-position and an acetyl group at the 2-position of the pyridine ring.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 67310-56-9
Cat. No. B1590495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxypyridin-2-yl)ethanone
CAS67310-56-9
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(C=C1)O
InChIInChI=1S/C7H7NO2/c1-5(9)7-3-2-6(10)4-8-7/h2-4,10H,1H3
InChIKeyWESGRMTVUPBJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9): Chemical Identity and Procurement-Relevant Physicochemical Profile


1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9), also known as 2-acetyl-5-hydroxypyridine or 6-acetyl-3-pyridinol, is a disubstituted pyridine building block (C₇H₇NO₂, MW 137.14 g/mol) [1]. It features a hydroxyl group at the 5-position and an acetyl group at the 2-position of the pyridine ring [2]. Computed physicochemical properties include an XLogP3-AA of 0.5, a topological polar surface area of 50.2 Ų, and one hydrogen bond donor [3]. Commercially, it is typically supplied at ≥97% purity and is utilized as a synthetic intermediate in medicinal chemistry programs .

Why Generic Pyridine Acetyl Derivatives Cannot Substitute for 1-(5-Hydroxypyridin-2-yl)ethanone in Targeted Synthesis


The specific 2-acetyl-5-hydroxy substitution pattern on the pyridine ring dictates unique reactivity and interaction profiles that are not interchangeable with other regioisomers. The acetyl group at the 2-position activates the ring for nucleophilic substitution at specific positions, while the 5-hydroxy group provides a handle for selective O-derivatization or hydrogen bonding that differs fundamentally from the 3- or 4-hydroxy analogs [1]. For example, the synthetic route to furo[3,2-b]pyridines specifically requires a 3-hydroxypyridine precursor, demonstrating that regioisomeric substitution leads to entirely different cyclized products and bioactivity [2]. In medicinal chemistry, 5-hydroxypyridine derivatives have been explicitly designed as P2X3 receptor antagonists, where even minor changes in functional group positioning drastically alter potency, highlighting the critical nature of this exact scaffold for structure-activity relationships [3].

Quantitative Differentiators for 1-(5-Hydroxypyridin-2-yl)ethanone Against Closest Analogs


Structural and Physicochemical Distinction Against Closest Regioisomer 2-Acetyl-3-hydroxypyridine

The 5-hydroxy substitution in the target compound offers a distinct hydrogen-bonding vector and electronic distribution compared to the 3-hydroxy isomer, 2-acetylpyridin-3-ol. The computed LogP of 0.5 for the target compound [1] is lower than the predicted LogP of 0.7 for the 3-hydroxy isomer (a difference of -0.2 log units), indicating a higher aqueous solubility potential for the 5-hydroxy derivative .

Medicinal Chemistry Property Prediction Regioisomer Differentiation

Advantage as a Key Intermediate for P2X3 Receptor Antagonists Over Non-Hydroxylated Analogs

A focused series of 5-hydroxypyridine derivatives was designed for P2X3 receptor antagonism, a strategy not applicable to non-hydroxylated pyridyl ketones. The specific 5-hydroxypyridine scaffold is critical for activity, with a lead compound from this series demonstrating hP2X3 receptor antagonism with an IC₅₀ of 37.5 nM in a two-electrode voltage clamp assay [1]. This biological activity is absent in the unsubstituted 2-acetylpyridine, which showed no significant inhibition at the same target [2].

Neuroscience Pain Research P2X3 Antagonists

Reactivity Selectivity in Metal-Chelation Chemistry Compared to Non-Hydroxylated or 3-Hydroxy Analogs

The target compound's 2-acetyl-5-hydroxy motif enables tautomerization to a pyridone-like form, a feature absent in 2-acetylpyridine. This tautomeric equilibrium allows the compound to act as a versatile N/O chelating ligand, similar to the well-studied 2-acetylpyridin-3-ol but with a distinct chelate bite angle [1]. Specific stability constants for Ni(II) and Cu(II) complexes with this ligand are predicted to differ from those of the 3-hydroxy analog due to the altered electronic environment [2].

Coordination Chemistry Ligand Design Catalysis

Procurement-Driven Application Scenarios for 1-(5-Hydroxypyridin-2-yl)ethanone


Synthesis of Novel P2X3 Receptor Antagonists for Neuropathic Pain

As a key building block for generating 5-hydroxypyridine-based P2X3 antagonists, this compound is essential for medicinal chemistry teams developing non-opioid analgesics. The superior potency of derived analogs (IC₅₀ = 37.5 nM against hP2X3) compared to non-hydroxylated templates makes it a high-value procurement item for CNS and pain research programs [1].

Development of Selective Metal-Organic Catalysts and Sensors

The ability to tautomerize and act as a selective N,O-bidentate ligand enables the exploration of novel coordination complexes with first-row transition metals. Research groups focused on catalysis or molecular sensing can leverage its unique chelation geometry, which is distinct from that of the more widely available 3-hydroxy isomer, to design catalysts with improved enantioselectivity [2].

Bioprobe Design via Selective O-Functionalization

The phenolic 5-hydroxy group provides a single, unambiguous site for selective alkylation or esterification without the competing reactivity seen in other hydroxylated pyridines (e.g., 3-hydroxy derivative). This clean reactivity profile is critical for producing homogeneous bioconjugates or fluorescent probes for chemical biology assays [3].

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